N-Cyclohexyl-N'-(1,3-dimethylbutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea is an organic compound with the molecular formula C13H26N2O It is a derivative of urea, characterized by the presence of cyclohexyl and 1,3-dimethylbutyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea can be synthesized through the reaction of cyclohexylamine with 1,3-dimethylbutyl isocyanate. The reaction typically occurs under mild conditions, with the reactants being mixed in an appropriate solvent such as dichloromethane or toluene. The reaction is exothermic and proceeds to completion within a few hours at room temperature.
Industrial Production Methods
On an industrial scale, the production of N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea involves the use of large reactors where cyclohexylamine and 1,3-dimethylbutyl isocyanate are continuously fed into the system. The reaction mixture is maintained at a controlled temperature and pressure to ensure optimal yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction of N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Urea derivatives with oxidized side chains.
Reduction: Amine derivatives.
Substitution: Compounds with new functional groups replacing the urea moiety.
Scientific Research Applications
N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of urea cycle enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of polymers and resins due to its ability to form stable urea linkages.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N’-phenylurea: Similar structure but with a phenyl group instead of the 1,3-dimethylbutyl group.
N-Cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea: Contains a hydroxy group, providing different chemical properties.
Uniqueness
N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea is unique due to the presence of the 1,3-dimethylbutyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
303092-14-0 |
---|---|
Molecular Formula |
C13H26N2O |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
1-cyclohexyl-3-(4-methylpentan-2-yl)urea |
InChI |
InChI=1S/C13H26N2O/c1-10(2)9-11(3)14-13(16)15-12-7-5-4-6-8-12/h10-12H,4-9H2,1-3H3,(H2,14,15,16) |
InChI Key |
MULWXDIQMVYTFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.